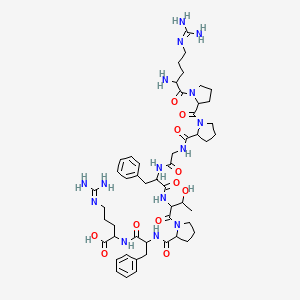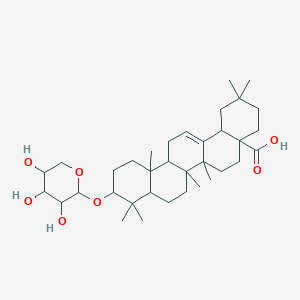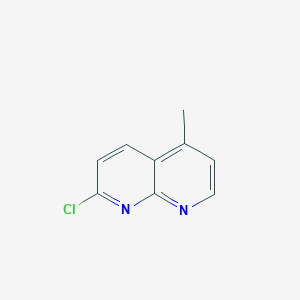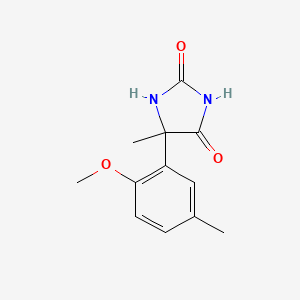
4-Ethynyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyloxazolidin-2-one is a chiral compound with significant synthetic interest due to its unique structure and reactivity. It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties and utility in organic synthesis. The presence of an ethynyl group at the 4-position of the oxazolidinone ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 4-Ethynyloxazolidin-2-one can be achieved through several methods. One common approach involves the use of Garner’s aldehyde as a starting material. This compound undergoes a direct aldehyde-to-alkyne one-carbon homologation using dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann–Ohira reagent) to form the ethynyl group . . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
4-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Wissenschaftliche Forschungsanwendungen
4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Ethynyloxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Vergleich Mit ähnlichen Verbindungen
4-Ethynyloxazolidin-2-one can be compared to other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which influence their antibacterial activity and pharmacokinetic properties . The presence of the ethynyl group in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis.
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
- Sutezolid
- Eperezolid
Eigenschaften
Molekularformel |
C5H5NO2 |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
4-ethynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7) |
InChI-Schlüssel |
DLZMXGHLIAPYCI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1COC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)

![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)






![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

